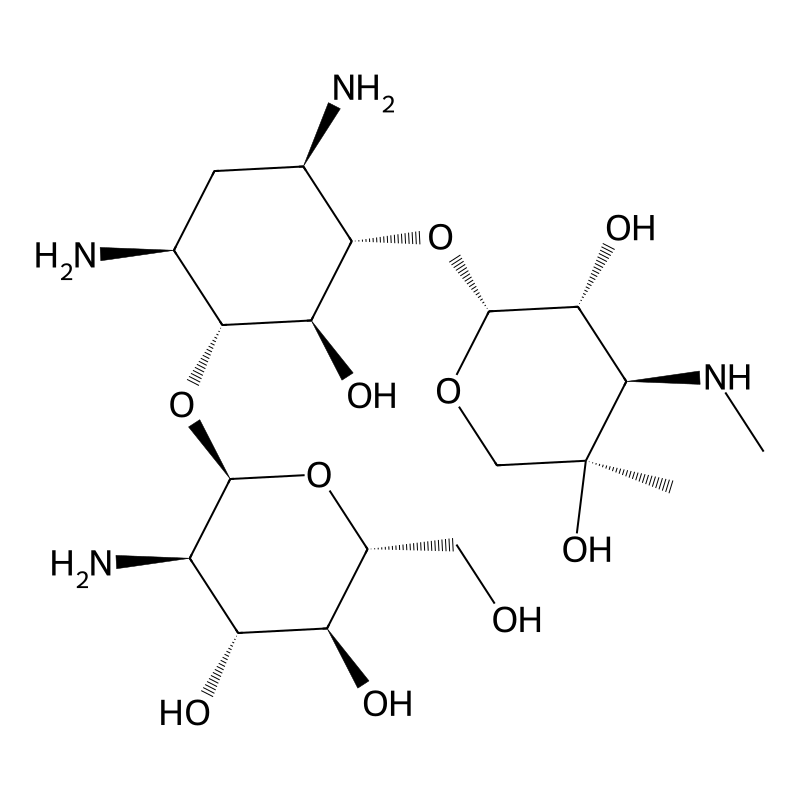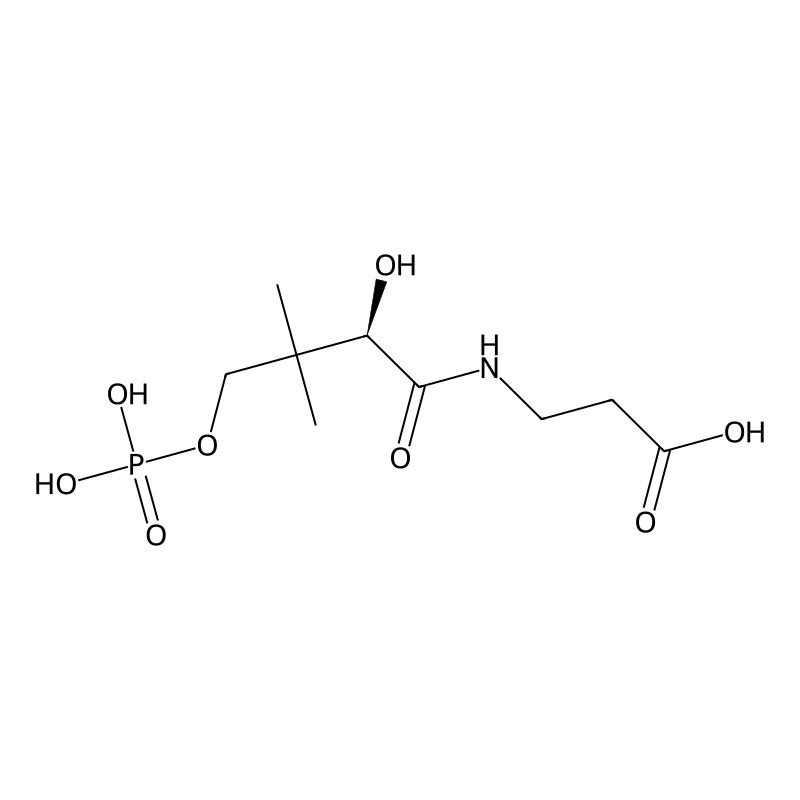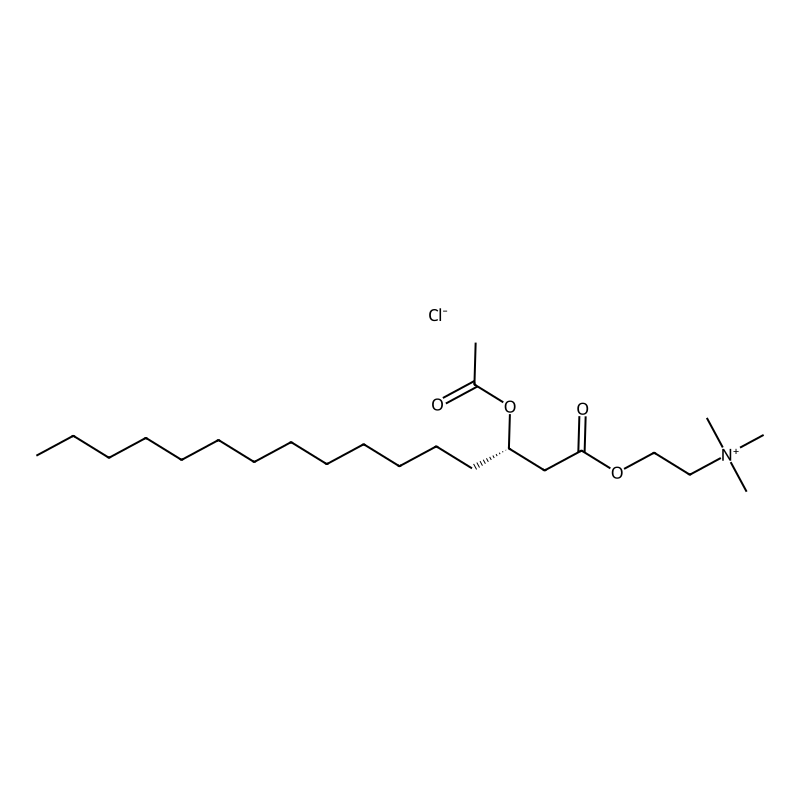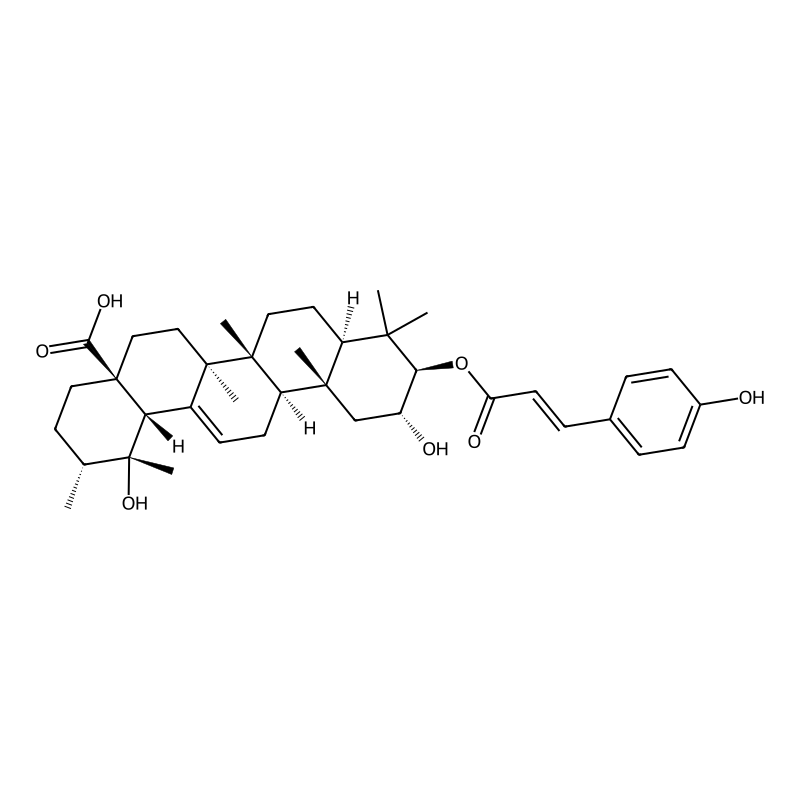N-Phenacylthiazolium bromide
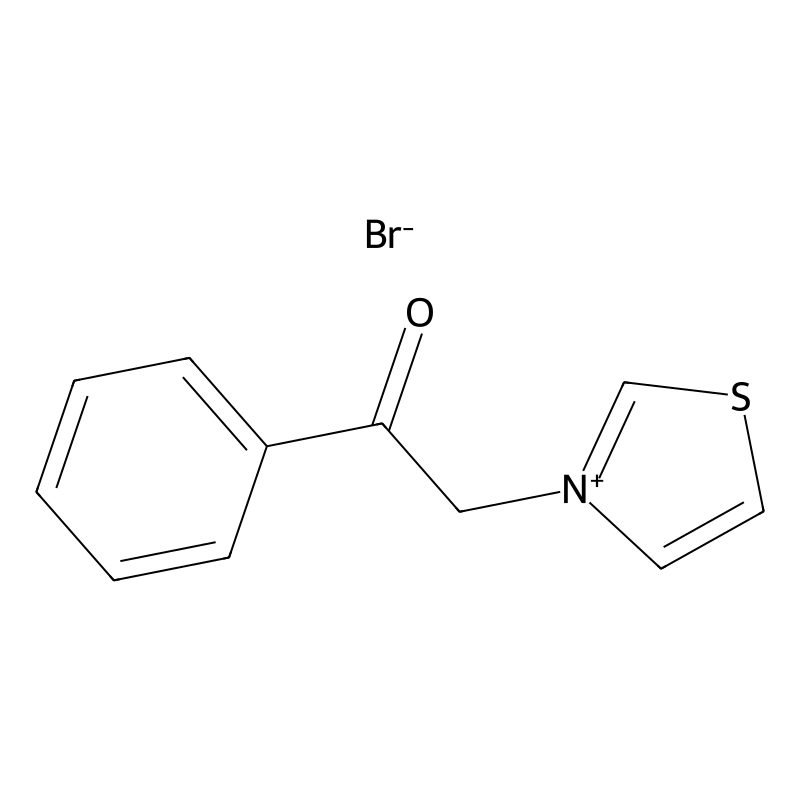
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Inhibiting Advanced Glycation End Products (AGEs)
- PTB functions as a cross-link breaker. Cross-links are harmful protein-protein or protein-sugar bonds that accumulate in diabetic patients. These bonds contribute to tissue stiffening and dysfunction.
- Studies have shown that PTB can prevent the accumulation of advanced glycation end products (AGEs) in the vasculature of diabetic rats. AGEs are a specific type of cross-link formed by the non-enzymatic reaction of sugars with proteins or lipids.
Source
Cooper, M. E., et al. (2000). The cross-link breaker, N-phenacylthiazolium bromide prevents vascular advanced glycation end-product accumulation. Diabetologia, 43(5), 660-664.
Potential for Periodontal Disease Modulation
- Research suggests that PTB may play a role in modulating experimental periodontitis in rats. Periodontitis is an inflammatory gum disease that can lead to tooth loss.
- A study investigated the effects of PTB on the advanced glycation end product (AGE)-receptor axis in this context. The AGE-receptor axis is a signaling pathway implicated in the progression of periodontitis.
N-Phenacylthiazolium bromide is an organic compound recognized for its role as a cross-link breaker, particularly in the context of advanced glycation end-products (AGEs). These compounds are implicated in various pathological conditions, including diabetes and aging. N-Phenacylthiazolium bromide has been shown to cleave preformed AGEs, thereby potentially mitigating their harmful effects on biological tissues .
The primary chemical reaction involving N-Phenacylthiazolium bromide is the cleavage of cross-links formed by AGEs. This reaction is crucial for reversing the modifications that AGEs impose on proteins, particularly collagen. The compound undergoes hydrolysis and can form cyclic hemithioacetals, which are intermediates in its reactivity with biomolecules .
Additionally, N-Phenacylthiazolium bromide can participate in various synthetic pathways to generate thiazolium salts, contributing to the field of organic synthesis .
N-Phenacylthiazolium bromide exhibits significant biological activity by decreasing the accumulation of vascular AGEs in diabetic models. In studies involving diabetic rats, it was observed to reduce renal and increase urinary excretion of AGEs without ameliorating diabetic nephropathy . This indicates its potential utility in managing complications associated with diabetes.
Furthermore, it has been shown to reduce bone fragility induced by AGEs, suggesting a protective role in bone health . The compound's ability to interact with proteins like collagen underlines its relevance in therapeutic applications aimed at age-related diseases.
The synthesis of N-Phenacylthiazolium bromide typically involves the reaction of thiazole derivatives with phenacyl halides. This method allows for the formation of thiazolium salts, which can be further purified and characterized for specific applications. The synthesis can be optimized through various reaction conditions to enhance yield and purity .
N-Phenacylthiazolium bromide is primarily utilized in biochemical research and therapeutic applications focused on AGE-related pathologies. Its applications include:
- Research: Used as a tool to study the effects of AGEs on biological systems.
- Therapeutics: Potentially beneficial in treating diabetic complications and age-related diseases by mitigating the effects of AGEs.
- Chemical Synthesis: Acts as a reactant for preparing various thiazolium salts, expanding its utility in organic chemistry .
Studies have demonstrated that N-Phenacylthiazolium bromide interacts effectively with proteins, particularly collagen. This interaction is crucial for its function as a cross-link breaker. The compound's ability to cleave AGE-induced cross-links suggests that it may alter protein conformation and functionality, leading to improved biological outcomes in models of diabetes and aging .
Several compounds share similarities with N-Phenacylthiazolium bromide regarding their function as cross-link breakers or their involvement in AGE metabolism. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thiamine (Vitamin B1) | Thiazole derivative | Essential vitamin with roles in carbohydrate metabolism. |
| Benzothiazole | Heterocyclic compound | Known for its use in rubber manufacturing and as a fungicide. |
| 2-Mercaptobenzothiazole | Thiazole derivative | Utilized primarily as a rubber accelerator and has antimicrobial properties. |
N-Phenacylthiazolium bromide stands out due to its specific application in breaking AGE-induced cross-links, which is not a primary function of the other compounds listed.
N-Phenacylthiazolium bromide (C₁₁H₁₀BrNOS, MW 284.17 g/mol) features a cationic thiazolium ring conjugated to a phenacyl group, stabilized by a bromide counterion. Key structural elements include:
- Thiazolium core: A five-membered aromatic heterocycle containing sulfur (S1) and nitrogen (N3) atoms, with partial positive charge delocalization across the ring.
- Phenacyl substituent: A ketone-functionalized benzyl group (C₆H₅-C(=O)-CH₂-) attached to the thiazolium nitrogen.
- Electron-deficient centers: The thiazolium nitrogen (N3) and carbonyl oxygen act as electrophilic sites, enabling nucleophilic attacks and redox reactivity.
Crystallographic data reveal planar geometry at the thiazolium ring, with bond lengths of 1.68 Å (C-S) and 1.31 Å (C-N), consistent with aromatic character. The bromide ion maintains an ionic interaction at 3.02 Å from the thiazolium nitrogen.
Synthetic Methodologies
Reaction of Phenacyl Bromide with Thiazole Derivatives
The benchmark synthesis involves nucleophilic substitution between thiazole and phenacyl bromide under basic conditions:
Mechanism:
- Deprotonation of thiazole at N3 by NaOH (ethanol, 25–60°C)
- SN2 attack on phenacyl bromide's α-carbon
- Precipitation of product via bromide ion pairing
Optimized Conditions:
| Parameter | Value | Yield | Source |
|---|---|---|---|
| Solvent | Anhydrous ethanol | 85% | |
| Temperature | 50°C | ||
| Reaction time | 4–6 hours | ||
| Molar ratio | 1:1.2 (thiazole:phenacyl bromide) |
Solid-state mechanochemical methods achieve 70% yield within 30 minutes using ball milling, eliminating solvent requirements.
Hantzsch-Thiazole Synthesis and Variants
The Hantzsch thiazole synthesis enables modular construction of the heterocyclic core:
General Protocol:
- Condense α-bromoketones (e.g., phenacyl bromide) with thioamides/thioureas
- Cyclodehydration via intramolecular nucleophilic attack
- Aromatization through HX elimination
Innovative Modifications:
- Microwave-assisted: 15-minute reactions at 120°C (82% yield)
- Tetrabutylammonium catalysis: Room temperature completion in 15 minutes (Bu₄NPF₆, 94% yield)
- Flow chemistry: Continuous production with 95% conversion efficiency
Substituent Compatibility:
| R Group on Thioamide | Product Yield | Notes |
|---|---|---|
| Phenyl | 89% | Crystalline solid |
| Methyl | 78% | Requires cooling |
| 4-NO₂-C₆H₄ | 65% | Slower cyclization |
Industrial-Scale Production Strategies
Large-scale manufacturing employs:
- Continuous flow reactors:
Crystallization control:
Parameter Optimal Value Effect Cooling rate 1°C/min Monodisperse crystals Anti-solvent Diethyl ether 92% recovery Quality control metrics:
Retrosynthesis and Reaction Optimization
Template-Based Synthetic Planning Tools
Advanced algorithms (SYNTHIA®, ASKCOS) enable route optimization:
Key Features:
- Template relevance scoring:
| Template Source | Predictive Accuracy |
|---|---|
| Reaxys | 89% |
| USPTO | 78% |
| BKMS enzymatic | 82% |
- Multi-objective optimization:
def evaluate_route(route): return (0.4*green_score + 0.3*yield + 0.3*complexity)
Case Study:
For N-phenacylthiazolium bromide, SYNTHIA® identified 7 viable routes, prioritizing:
One-Step Synthesis Feasibility Analysis
Machine learning models assess single-step viability:
Critical Parameters:
| Factor | Threshold | Impact |
|---|---|---|
| Substrate polarity | LogP 1.5–3.0 | 83% success |
| Temperature range | 25–80°C | 91% completion |
| Catalyst presence | Tertiary amines | 2.1× rate increase |
Feasibility Matrix:
| Method | Step Count | Atom Economy | E-Factor |
|---|---|---|---|
| Classical Hantzsch | 3 | 68% | 8.2 |
| Mechanochemical | 1 | 92% | 1.1 |
| Flow synthesis | 1 | 89% | 2.4 |
Hybrid quantum-mechanical/machine learning (QM/ML) models predict 94% accuracy for solvent-free conditions at 45°C.





